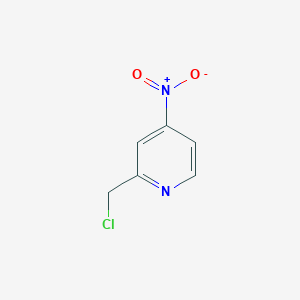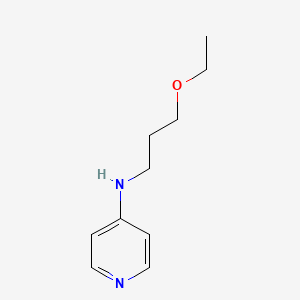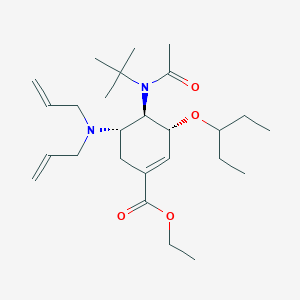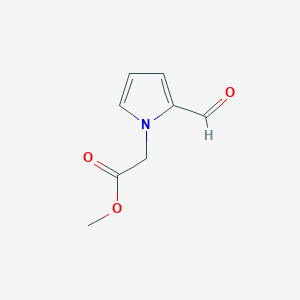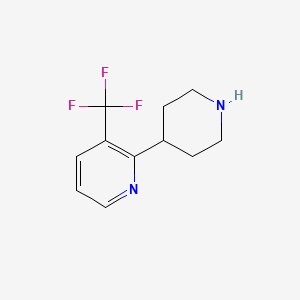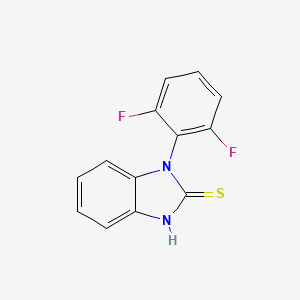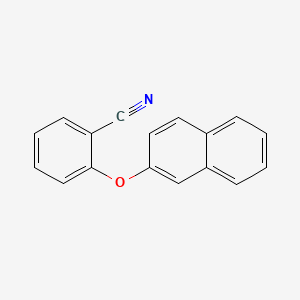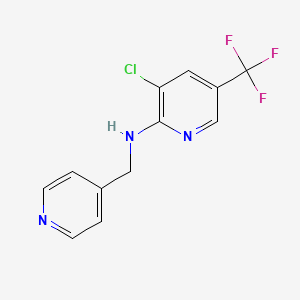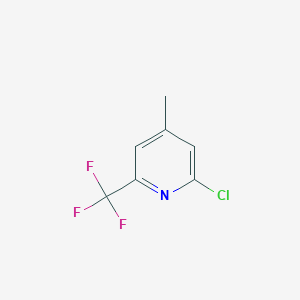
Boc-d-lys(biotin)-oh
Übersicht
Beschreibung
Boc-d-lys(biotin)-oh: is a biotinylated derivative of the amino acid lysine, where the lysine is protected with a Boc (tert-butoxycarbonyl) group and biotin is attached to the epsilon-amino group of lysine. This compound is commonly used in biochemical and molecular biology research due to its ability to bind strongly to avidin and streptavidin, which are proteins with high affinity for biotin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-d-lys(biotin)-oh typically involves the following steps:
Protection of Lysine: : Lysine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Biotinylation: : The protected lysine is then reacted with biotin-activated esters, such as biotin-N-hydroxysuccinimide (biotin-NHS), to attach biotin to the epsilon-amino group.
Deprotection: : The Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, This compound .
Industrial Production Methods
In an industrial setting, the synthesis of This compound would be scaled up using similar chemical reactions but with optimized reaction conditions to ensure high yield and purity. Large-scale reactions would require careful control of temperature, pH, and reaction times to achieve consistent results.
Analyse Chemischer Reaktionen
Boc-d-lys(biotin)-oh: can undergo various chemical reactions, including:
Oxidation: : The biotin moiety can be oxidized under specific conditions.
Reduction: : The compound can be reduced, particularly at the biotin moiety.
Substitution: : The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Biotin can be converted to biotin sulfoxide or biotin sulfone.
Reduction: : The biotin moiety can be reduced to biotinamine.
Substitution: : Various substituted lysine derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Boc-d-lys(biotin)-oh: is widely used in scientific research due to its unique properties:
Chemistry: : It is used in peptide synthesis and as a linker in chemical conjugation reactions.
Biology: : The strong biotin-avidin/streptavidin interaction is exploited in affinity chromatography, protein purification, and detection assays.
Medicine: : It is used in diagnostic assays, drug delivery systems, and imaging techniques.
Industry: : It is employed in the development of biosensors and bioanalytical devices.
Wirkmechanismus
The mechanism by which Boc-d-lys(biotin)-oh exerts its effects involves its high affinity for avidin and streptavidin. When biotin binds to these proteins, it forms a stable complex that can be used to isolate, detect, or quantify target molecules. The molecular targets include avidin and streptavidin, and the pathways involved are those related to protein-protein interactions and molecular recognition.
Vergleich Mit ähnlichen Verbindungen
Boc-d-lys(biotin)-oh: is similar to other biotinylated amino acids and peptides, such as biotinylated lysine , biotinylated glutamic acid , and biotinylated peptides . its uniqueness lies in the Boc protection group, which provides stability and ease of handling during synthesis and reactions. The Boc group can be selectively removed under mild acidic conditions, making it a versatile reagent in biochemical research.
Eigenschaften
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14+,15+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQNFOCBPUXJCS-AESZEHBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


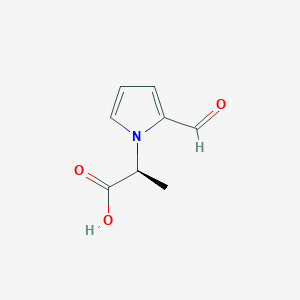
![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1415005.png)
